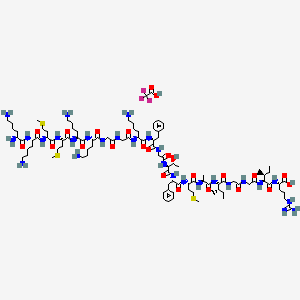

H-Lys-Lys-Met-Met-Lys-Lys-Gly-Gly-Lys-Phe-Gly-Thr-Phe-Met-Ala-Ile-Gly-Gly-Ile-Arg-OH.TFA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

AMPR-22 (trifluoroacetate salt) is a synthetic antimicrobial peptide derived from the mitochondrial cation channel reactive oxygen species modulator 1. It is known for its activity against various bacterial strains, including Staphylococcus aureus, methicillin-resistant Staphylococcus aureus, Pseudomonas aeruginosa, and carbapenem-resistant Pseudomonas aeruginosa .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

AMPR-22 (Trifluoressigsäuresalz) wird mittels Festphasenpeptidsynthese hergestellt. Diese Methode beinhaltet die sequentielle Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Trifluoressigsäuresalzform wird durch Behandeln des synthetisierten Peptids mit Trifluoressigsäure erhalten, wodurch das Peptid vom Harz abgespalten wird und gleichzeitig das Trifluoressigsäuresalz entsteht .

Industrielle Produktionsmethoden

In industriellen Umgebungen folgt die Produktion von AMPR-22 (Trifluoressigsäuresalz) einem ähnlichen Festphasenpeptidsyntheseansatz, jedoch in größerem Maßstab. Der Prozess beinhaltet automatisierte Peptidsynthesizer, die eine effiziente und hochdurchsatzfähige Produktion von Peptiden ermöglichen. Das Endprodukt wird mittels Hochleistungsflüssigkeitschromatographie gereinigt, um eine hohe Reinheit und Qualität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AMPR-22 (Trifluoressigsäuresalz) durchläuft hauptsächlich Peptidbindungsbildung während seiner Synthese. Es kann auch an Oxidations- und Reduktionsreaktionen teilnehmen, da Aminosäurereste wie Methionin und Cystein vorhanden sind .

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel können verwendet werden, um Methioninreste zu oxidieren.

Reduktion: Reduktionsmittel wie Dithiothreitol können Disulfidbrücken reduzieren, die zwischen Cysteinresten gebildet werden.

Substitution: Aminosäurereste können während des Syntheseprozesses durch bestimmte Reagenzien substituiert werden.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist das AMPR-22-Peptid selbst, wobei potenzielle Modifikationen in Abhängigkeit von den spezifischen Reaktionen auftreten, denen es unterliegt .

Wissenschaftliche Forschungsanwendungen

AMPR-22 (Trifluoressigsäuresalz) hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid zur Untersuchung der Peptidsynthese und -modifikationen verwendet.

Biologie: Untersucht wegen seiner antimikrobiellen Eigenschaften und seiner Rolle bei der Modulation von reaktiven Sauerstoffspezies.

Medizin: Als potenzieller therapeutischer Wirkstoff gegen antibiotikaresistente bakterielle Infektionen untersucht.

Industrie: Eingesetzt bei der Entwicklung neuer antimikrobieller Wirkstoffe und bei der Untersuchung von peptidbasierten Arzneimitteltransportsystemen

Wirkmechanismus

AMPR-22 (Trifluoressigsäuresalz) entfaltet seine antimikrobiellen Wirkungen, indem es die Permeabilität der äußeren Membranen von Bakterien erhöht, was zu ATP-Leckage und Zelltod führt. Es zielt auf den mitochondrialen Kationenkanal-reaktiven Sauerstoffspezies-Modulator 1, der eine Rolle bei der Regulierung von reaktiven Sauerstoffspezies-Spiegeln in Zellen spielt .

Wirkmechanismus

AMPR-22 (trifluoroacetate salt) exerts its antimicrobial effects by increasing the permeability of bacterial outer membranes, leading to ATP leakage and cell death. It targets the mitochondrial cation channel reactive oxygen species modulator 1, which plays a role in regulating reactive oxygen species levels within cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

LL-37: Ein weiteres antimikrobielles Peptid mit breitem Wirkungsspektrum.

Magainin: Ein Peptid, das für seine antimikrobiellen Eigenschaften bekannt ist.

Defensin: Eine Familie von antimikrobiellen Peptiden, die in verschiedenen Organismen vorkommen.

Einzigartigkeit

AMPR-22 (Trifluoressigsäuresalz) ist einzigartig, da es spezifisch auf den mitochondrialen Kationenkanal-reaktiven Sauerstoffspezies-Modulator 1 zielt, was es von anderen antimikrobiellen Peptiden unterscheidet, die möglicherweise andere Ziele oder Wirkmechanismen haben .

Eigenschaften

Molekularformel |

C100H169F3N28O24S3 |

|---|---|

Molekulargewicht |

2300.8 g/mol |

IUPAC-Name |

(2S)-2-[[(2S,3S)-2-[[2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C98H168N28O22S3.C2HF3O2/c1-10-58(3)80(94(144)112-54-76(129)109-56-78(131)124-81(59(4)11-2)95(145)121-72(97(147)148)38-28-47-107-98(105)106)126-83(133)60(5)113-87(137)69(39-48-149-7)120-93(143)74(52-63-31-16-13-17-32-63)123-96(146)82(61(6)127)125-79(132)57-111-86(136)73(51-62-29-14-12-15-30-62)122-88(138)66(35-20-25-44-101)114-77(130)55-108-75(128)53-110-85(135)65(34-19-24-43-100)116-90(140)68(37-22-27-46-103)117-91(141)70(40-49-150-8)119-92(142)71(41-50-151-9)118-89(139)67(36-21-26-45-102)115-84(134)64(104)33-18-23-42-99;3-2(4,5)1(6)7/h12-17,29-32,58-61,64-74,80-82,127H,10-11,18-28,33-57,99-104H2,1-9H3,(H,108,128)(H,109,129)(H,110,135)(H,111,136)(H,112,144)(H,113,137)(H,114,130)(H,115,134)(H,116,140)(H,117,141)(H,118,139)(H,119,142)(H,120,143)(H,121,145)(H,122,138)(H,123,146)(H,124,131)(H,125,132)(H,126,133)(H,147,148)(H4,105,106,107);(H,6,7)/t58-,59-,60-,61+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,80-,81-,82-;/m0./s1 |

InChI-Schlüssel |

ODSLLZBJJIALDP-JWTDGOCASA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trisodium;3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylate](/img/structure/B10829598.png)

![3-[4-Chloro-3-(7-methyl-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-3-yl)phenyl]oxan-3-ol](/img/structure/B10829620.png)

![8,8-dimethyl-4-[2-(methylamino)propanoylamino]-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide](/img/structure/B10829622.png)

![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,5S)-3,4,5-trihydroxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B10829634.png)

![(3S)-3-[4-chloro-3-(7-methyl-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-3-yl)phenyl]oxan-3-ol](/img/structure/B10829671.png)